

2-(Chloromethyl)-4-nitro-1,3-benzoxazole CAS number 143708-26-3

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Compound of Interest

Compound Name: 2-(Chloromethyl)-4-nitro-1,3-benzoxazole

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An In-depth Technical Guide to **2-(Chloromethyl)-4-nitro-1,3-benzoxazole** (CAS 143708-26-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(chloromethyl)-4-nitro-1,3-benzoxazole** (CAS 143708-26-3), a heterocyclic compound with significant potential in biochemical and pharmacological research. The document elucidates its core chemical properties, synthesis, and mechanism of action as a reactive probe. Detailed, field-proven protocols for its application in protein labeling and as a potential covalent inhibitor are presented. This guide is intended to serve as a foundational resource for researchers aiming to leverage the unique reactivity of this molecule in their experimental designs. We delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. All claims are supported by authoritative references, and key workflows are visualized for enhanced clarity.

Introduction: Unveiling a Reactive Chemical Tool

2-(Chloromethyl)-4-nitro-1,3-benzoxazole is a substituted benzoxazole derivative characterized by two key functional groups that dictate its utility in biological research: a reactive chloromethyl group at the 2-position and an electron-withdrawing nitro group at the 4-

position. The benzoxazole core is a privileged scaffold in medicinal chemistry, frequently associated with a wide array of biological activities. However, the specific combination of the chloromethyl and nitro substituents transforms this particular molecule into a potent electrophilic probe.

The primary utility of this compound stems from the reactivity of the chloromethyl group, which acts as an alkylating agent. This enables it to form stable covalent bonds with nucleophilic residues in biomolecules, most notably the thiol group of cysteine residues in proteins. The nitro group, in turn, modulates the reactivity of the molecule and can serve as a useful spectroscopic handle. This guide will explore the synthesis, reactivity, and practical applications of this compound as a tool for protein modification, labeling, and potential targeted inhibition.

Physicochemical Properties and Synthesis

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective application.

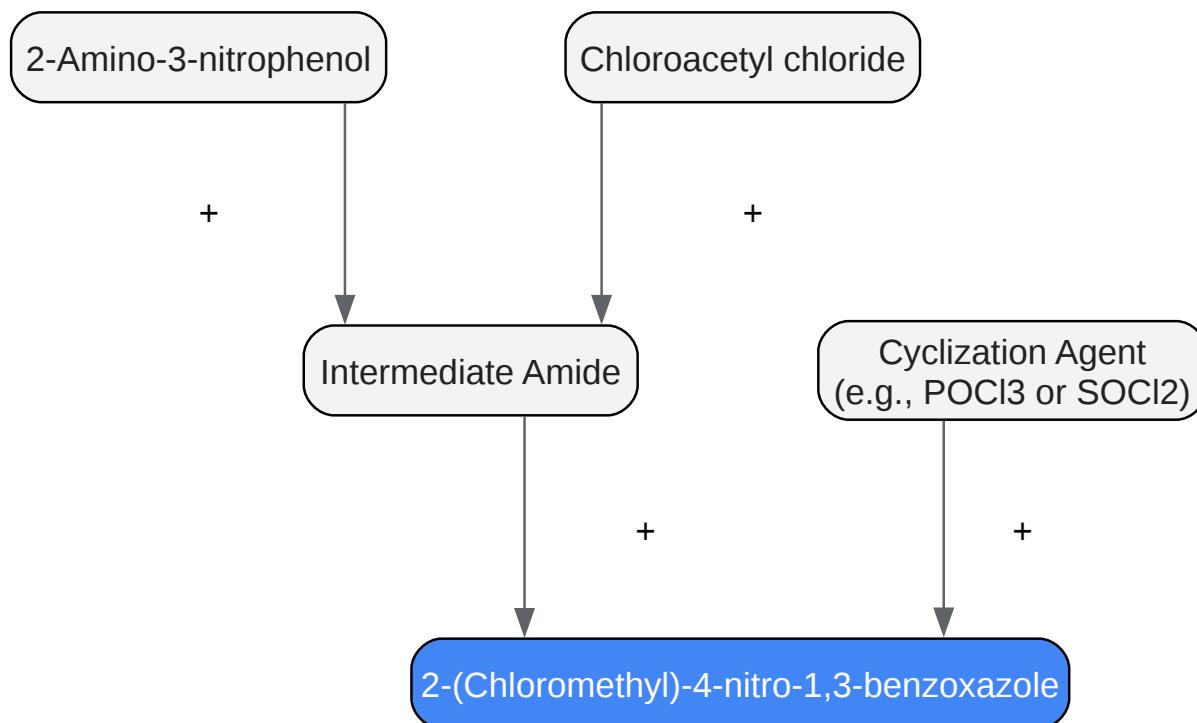
Core Chemical Attributes

Property	Value	Source
CAS Number	143708-26-3	
Molecular Formula	C8H5ClN2O3	
Molecular Weight	212.59 g/mol	
Appearance	Pale yellow to yellow crystalline powder	
Purity	Typically >95%	

Synthesis Pathway

The synthesis of **2-(chloromethyl)-4-nitro-1,3-benzoxazole** is typically achieved through a multi-step process starting from commercially available precursors. A common synthetic route involves the condensation of a substituted o-aminophenol with a derivative of chloroacetic acid.

Conceptual Synthesis Workflow:



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Caption: Conceptual workflow for the synthesis of **2-(Chloromethyl)-4-nitro-1,3-benzoxazole**.

Protocol Outline:

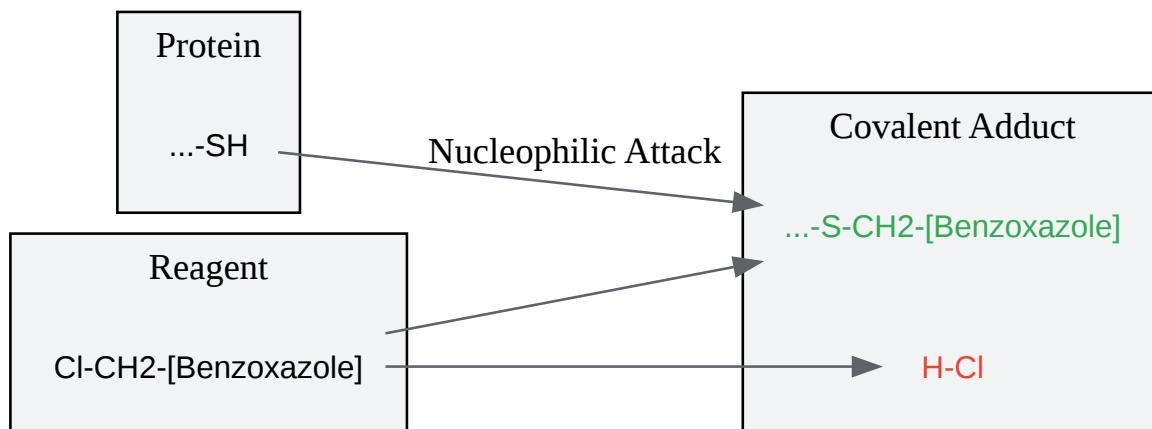
- **Acylation:** 2-Amino-3-nitrophenol is reacted with chloroacetyl chloride in an appropriate solvent (e.g., dichloromethane or ethyl acetate) in the presence of a base (e.g., triethylamine) to form the N-(2-hydroxy-6-nitrophenyl)-2-chloroacetamide intermediate. The base is crucial to neutralize the HCl byproduct.
- **Cyclization:** The intermediate amide is then subjected to cyclodehydration to form the benzoxazole ring. This is typically achieved by heating with a dehydrating/chlorinating agent such as phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2). This step must be performed under anhydrous conditions to prevent hydrolysis of the reagents and intermediates.
- **Purification:** The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Mechanism of Action: A Targeted Electrophile

The scientific utility of **2-(chloromethyl)-4-nitro-1,3-benzoxazole** is anchored in its mechanism as an electrophilic alkylating agent. The chlorine atom on the methyl group is a good leaving group, rendering the adjacent carbon atom highly electrophilic and susceptible to attack by nucleophiles.

Covalent Modification of Cysteine Residues

In a biological context, the most prominent nucleophiles are the side chains of amino acid residues. The thiol group (-SH) of cysteine is a particularly strong nucleophile at physiological pH, making it the primary target for this compound.



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Caption: Mechanism of covalent labeling of a protein cysteine residue.

The electron-withdrawing nature of the 4-nitro-1,3-benzoxazole ring system further enhances the electrophilicity of the chloromethyl carbon, increasing the rate of this S_N2 reaction. This targeted reactivity allows for the specific labeling of cysteine residues, which can be exploited in various proteomic and biochemical assays.

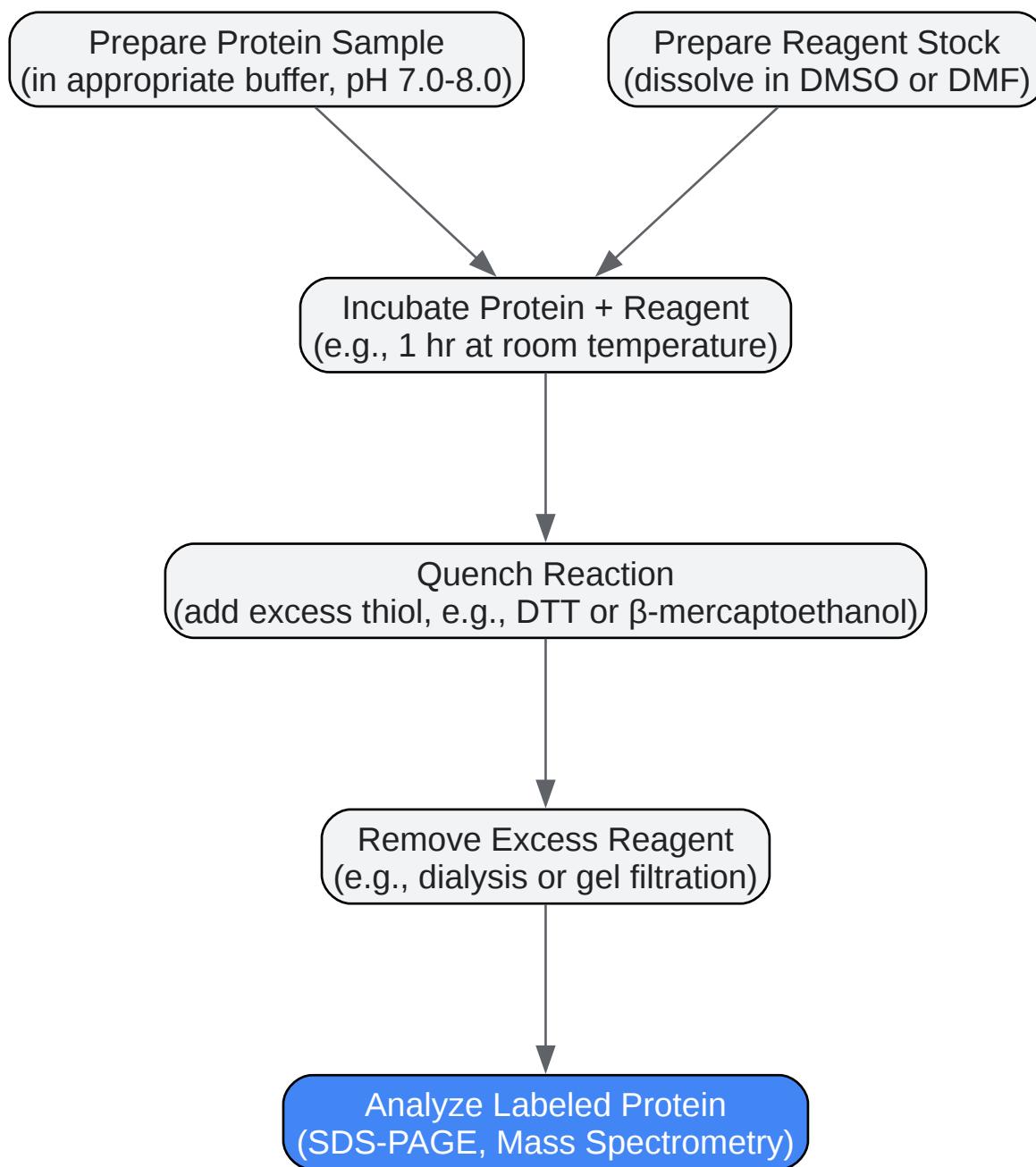
Applications in Research and Development

The ability to covalently modify proteins makes this compound a versatile tool.

Cysteine-Specific Protein Labeling

This is a primary application. By attaching a tag (like a fluorophore or biotin) to the benzoxazole core, or by using the inherent properties of the nitro group, researchers can selectively label proteins on cysteine residues.

Experimental Workflow for Protein Labeling:



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Caption: Standard workflow for covalent labeling of a target protein.

Detailed Protocol: Labeling of a Purified Protein

- Protein Preparation: Prepare the target protein at a concentration of 1-5 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). If the protein has disulfide bonds that are not the target of labeling, ensure they remain oxidized. If targeting all cysteines, the protein may need to be denatured and reduced first with an agent like DTT, which must then be removed prior to labeling.
- Reagent Preparation: Prepare a 10-100 mM stock solution of **2-(chloromethyl)-4-nitro-1,3-benzoxazole** in anhydrous DMSO. This should be prepared fresh.
- Labeling Reaction: Add a 10- to 20-fold molar excess of the reagent to the protein solution. The optimal ratio should be determined empirically. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching: Stop the reaction by adding a small molecule thiol, such as DTT or L-cysteine, to a final concentration of 10-50 mM to scavenge any unreacted reagent.
- Purification: Remove the excess reagent and byproduct by size-exclusion chromatography, dialysis, or buffer exchange spin columns.
- Validation: Confirm labeling by mass spectrometry. An increase in the protein's molecular weight corresponding to the mass of the benzoxazole moiety (177.53 Da after loss of HCl) will confirm successful covalent modification.

Irreversible Enzyme Inhibition

If the labeled cysteine residue is critical for an enzyme's catalytic activity (e.g., in the active site of a cysteine protease), the covalent modification will result in irreversible inhibition. This makes the compound a useful tool for studying enzyme function and for developing potential therapeutic agents.

Trustworthiness of the Protocol: The inclusion of a quenching step (Step 4) is critical for self-validation. It ensures that any observed effect is due to the covalent modification that occurred during the incubation period and not from non-specific interactions of residual reagent in

downstream assays. Mass spectrometry analysis (Step 6) provides direct, unambiguous evidence of the covalent adduct.

Data Interpretation and Considerations

- Specificity: While highly reactive towards thiols, some reactivity with other nucleophilic residues (e.g., lysine, histidine) may occur, especially at higher pH or with prolonged incubation times. Mass spectrometry can be used to map the exact site(s) of modification.
- Stoichiometry: The degree of labeling can be controlled by modulating the molar excess of the reagent, reaction time, and temperature.
- Solubility: As an organic molecule, it has limited aqueous solubility. Using a co-solvent like DMSO is necessary, but the final concentration of DMSO in the reaction should typically be kept below 5% (v/v) to avoid protein denaturation.

Conclusion

2-(Chloromethyl)-4-nitro-1,3-benzoxazole is a potent and versatile chemical probe. Its well-defined mechanism of action as a cysteine-reactive electrophile provides a rational basis for its application in protein labeling, proteomics, and as a scaffold for the design of irreversible inhibitors. The protocols and insights provided in this guide offer a robust framework for researchers to harness the capabilities of this reagent, enabling deeper investigations into protein structure, function, and interaction.

References

- **2-(Chloromethyl)-4-nitro-1,3-benzoxazole** CAS 143708-26-3, BLD Pharmatech. URL: <https://www.bldpharm.com/products/143708-26-3.html>
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